molecular formula C11H8F4O3 B1360721 5-(2,3,4,5-Tetrafluorophenyl)-5-oxovaleric acid CAS No. 951891-61-5

5-(2,3,4,5-Tetrafluorophenyl)-5-oxovaleric acid

Cat. No.: B1360721
CAS No.: 951891-61-5
M. Wt: 264.17 g/mol
InChI Key: OTDSJXNJAUORKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3,4,5-Tetrafluorophenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a tetrafluorophenyl group attached to a valeric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,3,4,5-Tetrafluorophenyl)-5-oxovaleric acid typically involves the introduction of the tetrafluorophenyl group onto a valeric acid derivative. One common method includes the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with a suitable valeric acid precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 5-(2,3,4,5-Tetrafluorophenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(2,3,4,5-Tetrafluorophenyl)-5-oxovaleric acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,3,4,5-Tetrafluorophenyl)-5-oxovaleric acid involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong interactions with enzymes or receptors, potentially affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,3,4,5-Tetrafluorobenzoic acid
  • 2,3,4,5-Tetrafluorophenylboronic acid
  • 2,3,4,5-Tetrafluorophenol

Comparison: 5-(2,3,4,5-Tetrafluorophenyl)-5-oxovaleric acid is unique due to the presence of both a tetrafluorophenyl group and a valeric acid backbone. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications, compared to other similar compounds that may only contain the tetrafluorophenyl group without the valeric acid moiety.

Properties

IUPAC Name

5-oxo-5-(2,3,4,5-tetrafluorophenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F4O3/c12-6-4-5(9(13)11(15)10(6)14)7(16)2-1-3-8(17)18/h4H,1-3H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDSJXNJAUORKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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